5-chloro-2-methoxy-N-methylaniline hydrochloride

Lipophilicity Drug Design Physicochemical Profiling

5-Chloro-2-methoxy-N-methylaniline hydrochloride (CAS 1306606-86-9) is a halogenated N-methylaniline derivative supplied as a hydrochloride salt. The compound features a 5-chloro-2-methoxy substitution pattern on the aromatic ring and a secondary N-methylamine group.

Molecular Formula C8H11Cl2NO
Molecular Weight 208.08 g/mol
CAS No. 1306606-86-9
Cat. No. B1465232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-methoxy-N-methylaniline hydrochloride
CAS1306606-86-9
Molecular FormulaC8H11Cl2NO
Molecular Weight208.08 g/mol
Structural Identifiers
SMILESCNC1=C(C=CC(=C1)Cl)OC.Cl
InChIInChI=1S/C8H10ClNO.ClH/c1-10-7-5-6(9)3-4-8(7)11-2;/h3-5,10H,1-2H3;1H
InChIKeyAWAJEMZBRIDLLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-methoxy-N-methylaniline Hydrochloride: Core Physicochemical and Structural Profile


5-Chloro-2-methoxy-N-methylaniline hydrochloride (CAS 1306606-86-9) is a halogenated N-methylaniline derivative supplied as a hydrochloride salt. The compound features a 5-chloro-2-methoxy substitution pattern on the aromatic ring and a secondary N-methylamine group. Its molecular formula is C₈H₁₁Cl₂NO, with a molecular weight of 208.08 g·mol⁻¹ . The parent free base (CAS 30427-11-3) exhibits a computed logP of 2.46, reflecting moderate lipophilicity contributed by both the chlorine atom and the N-methyl group . The compound is primarily employed as a fine chemical building block in pharmaceutical and agrochemical synthesis, where its well-defined substitution pattern and salt form offer distinct handling advantages over non-methylated or non-halogenated aniline analogs.

Why 5-Chloro-2-methoxy-N-methylaniline Hydrochloride Cannot Be Casually Replaced by In-Class Analogs


Substituting 5-chloro-2-methoxy-N-methylaniline hydrochloride with a generic aniline building block—for instance, a primary aniline lacking the N-methyl group, a des-chloro analog, or a regioisomeric chloromethoxyaniline—can fundamentally alter key physicochemical properties that govern reactivity, permeability, and formulation handling. The combined presence of the 5-chloro substituent and the N-methyl group raises the logP by approximately 0.6–0.7 units over either the des-chloro or des-methyl parent , while the hydrochloride salt form provides aqueous solubility and solid-state handling advantages that the free base does not . These differences, though seemingly modest, can be decisive in applications ranging from parallel medicinal chemistry optimization to scale-up synthesis, where even small perturbations in lipophilicity, solubility, or amine nucleophilicity can shift reaction yields or biological activity profiles.

Quantitative Differentiation of 5-Chloro-2-methoxy-N-methylaniline Hydrochloride Against Closest Analogs


LogP Elevation by 5-Chloro Substitution vs. Des-Chloro Analog

The computed octanol-water partition coefficient (logP) of 5-chloro-2-methoxy-N-methylaniline (free base) is 2.46 . The directly comparable des-chloro analog, 2-methoxy-N-methylaniline, has a reported logP of 1.74–1.81 . The introduction of the chlorine atom at the 5‑position therefore raises the logP by approximately 0.65–0.72 units, representing a roughly 4‑ to 5‑fold increase in lipophilicity.

Lipophilicity Drug Design Physicochemical Profiling

LogP Increase from N-Methylation vs. Primary Aniline Analog

The logP of 5-chloro-2-methoxy-N-methylaniline is 2.46 . The corresponding primary aniline, 5-chloro-2-methoxyaniline, has an estimated XlogP of 1.9 . N‑Methylation thus contributes approximately +0.56 logP units, while simultaneously eliminating one hydrogen‑bond donor, a feature often associated with reduced Phase‑II metabolic conjugation.

Permeability Metabolic Stability Medicinal Chemistry

Hydrochloride Salt Form Enables Direct Use in Aqueous Reaction Systems

The hydrochloride salt form of 5-chloro-2-methoxy-N-methylaniline is explicitly described as enhancing solubility in polar solvents relative to the free base, facilitating direct use in aqueous reaction systems without pre‑neutralization . While quantitative solubility values are not reported in the public domain for this specific compound, the salt‑form advantage is a well‑established class property that differentiates it from the free base (CAS 30427-11-3), which may require organic co‑solvents or acid scavengers in certain transformations.

Solubility Synthetic Chemistry Process Development

Batch-Specific QC Documentation Reduces Procurement Risk for Regulated Workflows

Bidepharm offers batch‑specific quality control reports (NMR, HPLC, GC) for 5-chloro-2-methoxy-N-methylaniline hydrochloride . In contrast, the free base (CAS 30427-11-3) and several regioisomeric chloromethoxyanilines are frequently supplied without comprehensive batch analytical data from certain vendors, which can complicate identity verification and purity assessment in regulated environments.

Quality Control Regulatory Compliance Pharmaceutical R&D

Optimal Application Scenarios for 5-Chloro-2-methoxy-N-methylaniline Hydrochloride


CNS-Penetrant and Intracellular-Targeted Small-Molecule Probe Design

The ~0.6–0.7 logP elevation imparted by the 5‑chloro and N‑methyl substituents, relative to des‑chloro and des‑methyl analogs , makes this compound a preferred aromatic amine building block when medicinal chemistry programs demand moderate lipophilicity (logP 2–3) to balance passive membrane permeability and aqueous solubility. It is especially suited for early‑stage library synthesis targeting GPCRs, kinases, or nuclear receptors where intracellular target engagement is required.

Direct‑Use Amine in Aqueous Amide Coupling and Bioconjugation Workflows

Because the hydrochloride salt form is reported to enhance solubility in polar solvents , the compound can be directly charged into aqueous‑phase coupling reactions (e.g., HATU‑ or EDC‑mediated amide bond formation) without a separate free‑basing step. This streamlines high‑throughput parallel synthesis and reduces the number of unit operations in process development.

Scaffold for Kinase Inhibitor Lead Optimization

The 5‑chloro‑2‑methoxyphenyl substructure is a recognized pharmacophoric element in IGF‑1R kinase inhibitors such as PQ 401 . Although PQ 401 itself employs the primary aniline, the N‑methylated variant offered here allows exploration of N‑alkyl‑substituted analogs that may exhibit differentiated permeability, metabolic stability, or target selectivity profiles, as suggested by the logP shift of +0.56 relative to the primary aniline .

Quality‑Assured Building Block for Regulated CRO and Pharmaceutical R&D

Suppliers such as Bidepharm provide batch‑specific NMR, HPLC, and GC reports for this hydrochloride salt . For contract research organizations and pharmaceutical development groups operating under rigorous documentation standards, this pre‑existing analytical package reduces the burden of in‑house identity and purity verification, making the compound a lower‑risk procurement choice relative to analogs lacking equivalent QC documentation.

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